molecular formula C6H4Cl2N2O2 B1371409 Methyl 2,4-dichloropyrimidine-5-carboxylate CAS No. 3177-20-6

Methyl 2,4-dichloropyrimidine-5-carboxylate

Cat. No. B1371409
CAS RN: 3177-20-6
M. Wt: 207.01 g/mol
InChI Key: FNNAWVXVOHNOFF-UHFFFAOYSA-N
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Description

“Methyl 2,4-dichloropyrimidine-5-carboxylate” is a chemical compound with the molecular formula C6H4Cl2N2O2 . It has a molar mass of 207.01 and a predicted density of 1.503±0.06 g/cm3 . The compound is used in scientific research and industrial applications .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string COC(=O)C1=CN=C(N=C1Cl)Cl . The InChI representation is InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3 . These representations encode the connectivity and arrangement of atoms in the molecule.


Physical And Chemical Properties Analysis

“this compound” has a melting point of 30-34℃ and a boiling point of 130-135 °C (at 16 Torr pressure) . The compound has a flash point of 110℃ and a vapor pressure of 0.0012mmHg at 25°C . The refractive index is 1.552 .

Scientific Research Applications

Synthesis and Intermediate Applications

Methyl 2,4-dichloropyrimidine-5-carboxylate serves as an intermediate in the synthesis of various compounds. Liu Guo-ji (2009) discusses the use of similar pyrimidine compounds in synthesizing 2,4-dichloro-5-methoxy-pyrimidine, an intermediate for further chemical reactions, with high purity and yield (Liu Guo-ji, 2009). Similarly, Zinchenko et al. (2018) explore the interaction of related dichloropyrimidine compounds with glycine esters, leading to the formation of N-(5-formylpyrimidin-4-yl)glycinate and cyclization products, which are useful in the synthesis of potential biologically active compounds (Zinchenko et al., 2018).

Chemical Properties and Reactions

The chemical properties and reactions of this compound and its derivatives are of interest in research. Kress (1994) studied the synthesis and proton NMR spectra of monomethyl- and dimethylpyrimidine-5-carboxylic acids, providing insights into the hydration and chemical structure of these compounds (Kress, 1994). Bakulina et al. (2014) described the synthesis of pyrido[2,3-d]pyrimidine and pyrimido[4,5,6-de][1,6]naphthyridine derivatives, starting from dichloropyrimidine-5-carbaldehyde, which are important for understanding the synthesis pathways of condensed azines (Bakulina et al., 2014).

Applications in Biological Research

The derivatives of this compound have been explored for their biological activities. For instance, Hocková et al. (2003) synthesized 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which showed inhibitory activity against retroviruses, highlighting their potential in antiviral research (Hocková et al., 2003). Additionally, Hu et al. (2010) synthesized furo[2,3-d]pyrimidine derivatives that exhibited cytotoxicity against lung cancer cell lines, suggesting their potential in cancer research (Hu et al., 2010).

Structural and Molecular Studies

Structural and molecular studies of derivatives of this compound have been conducted. Sreenivas et al. (2022) focused on the structure, vibrational, and molecular characteristics of 2-chloro-5-methylpyrimidine and 2,4-dichloro-5-methylpyrimidine, which are critical for understanding the molecular dynamics and stability of these compounds (Sreenivas et al., 2022).

Safety and Hazards

“Methyl 2,4-dichloropyrimidine-5-carboxylate” is considered hazardous. It is advised to avoid contact with skin, eyes, and the respiratory system . In case of accidental contact, it is recommended to rinse immediately with plenty of water and seek medical assistance . The compound should be stored properly and kept away from ignition and oxidizing agents .

Biochemical Analysis

Biochemical Properties

Methyl 2,4-dichloropyrimidine-5-carboxylate plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. This compound is known to inhibit certain enzymes, which can alter metabolic pathways and cellular processes. For instance, it has been observed to interact with enzymes involved in nucleotide synthesis, thereby affecting DNA replication and repair mechanisms .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. This compound can induce changes in the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on cellular function, while higher doses can induce significant changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal physiological processes .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in nucleotide synthesis and energy metabolism. This compound can affect metabolic flux and alter the levels of specific metabolites, leading to changes in cellular energy balance and biosynthetic processes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution can affect its activity and function, as it may preferentially accumulate in certain tissues or organelles .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. Targeting signals and post-translational modifications direct this compound to particular compartments or organelles within the cell. Its localization can influence its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name

methyl 2,4-dichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-5(11)3-2-9-6(8)10-4(3)7/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNNAWVXVOHNOFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(N=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60631071
Record name Methyl 2,4-dichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3177-20-6
Record name Methyl 2,4-dichloropyrimidine-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60631071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3177-20-6
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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